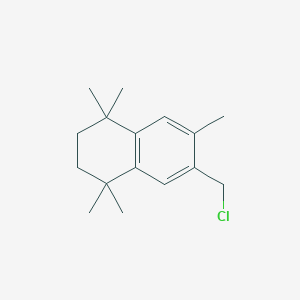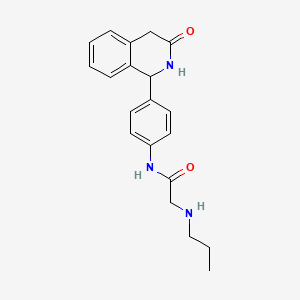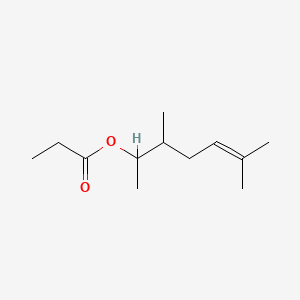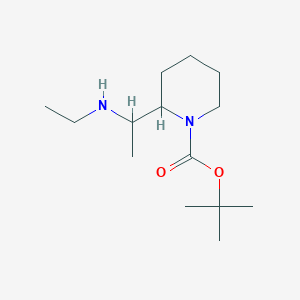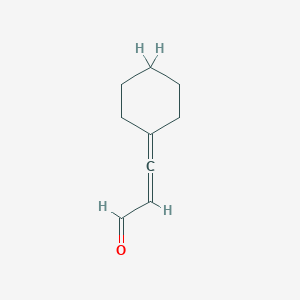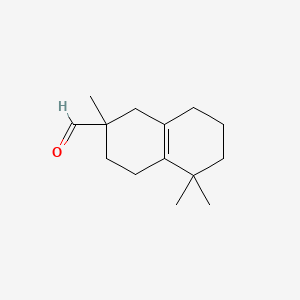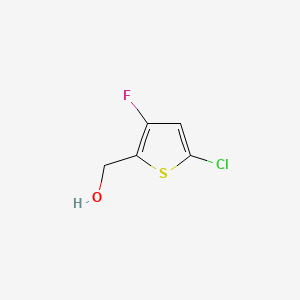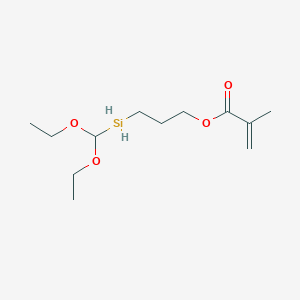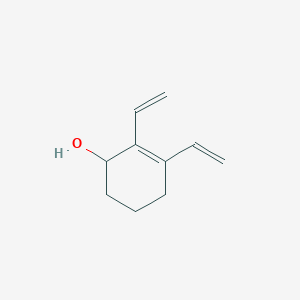
2-(Cyanomethyl)-5-methylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzoyl chloride, featuring a cyanomethyl group and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methylbenzoyl chloride typically involves the chlorination of 2-(Cyanomethyl)-5-methylbenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.
化学反应分析
Types of Reactions
2-(Cyanomethyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2-(Cyanomethyl)-5-methylbenzoic acid.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used to hydrolyze the compound.
Condensation Reactions: Catalysts such as acids or bases may be employed to facilitate the condensation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-(Cyanomethyl)-5-methylbenzoic acid: Formed by hydrolysis.
科学研究应用
2-(Cyanomethyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(Cyanomethyl)-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Lacks the cyanomethyl and methyl groups, making it less versatile in certain synthetic applications.
2-(Cyanomethyl)benzoyl Chloride: Similar structure but without the methyl group, which can affect its reactivity and applications.
5-Methylbenzoyl Chloride: Lacks the cyanomethyl group, limiting its use in certain reactions.
Uniqueness
2-(Cyanomethyl)-5-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which enhance its reactivity and versatility in synthetic applications
属性
CAS 编号 |
24633-70-3 |
|---|---|
分子式 |
C10H8ClNO |
分子量 |
193.63 g/mol |
IUPAC 名称 |
2-(cyanomethyl)-5-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8(4-5-12)9(6-7)10(11)13/h2-3,6H,4H2,1H3 |
InChI 键 |
WLVRCMPKKRGSCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)
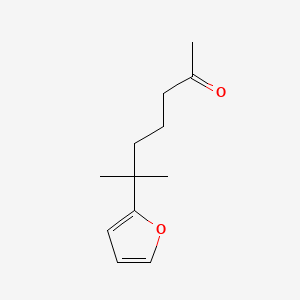
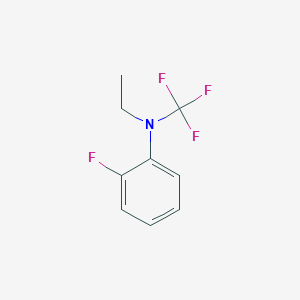
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
